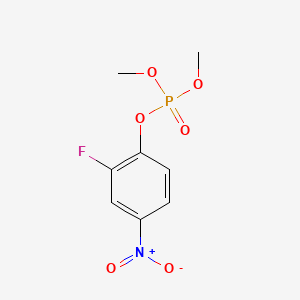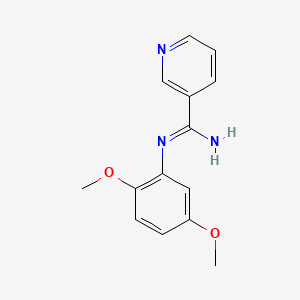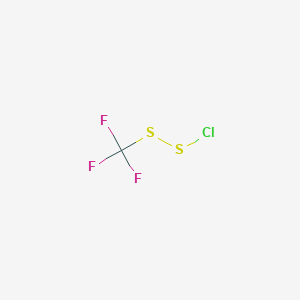![molecular formula C9H13N3S B14653915 (1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene CAS No. 52416-15-6](/img/structure/B14653915.png)
(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene is an organic compound that belongs to the class of triazene derivatives Triazenes are known for their diverse applications in medicinal chemistry, particularly as antineoplastic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene typically involves the reaction of 4-(methylsulfanyl)aniline with a suitable diazonium salt under controlled conditions. The reaction proceeds through the formation of a diazonium intermediate, which then couples with the aniline derivative to form the triazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazene group can be reduced to form corresponding amines using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential antineoplastic agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of (1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene involves its interaction with cellular components, particularly DNA. The triazene group can form covalent bonds with DNA, leading to the disruption of DNA replication and transcription. This interaction can trigger cell cycle arrest and apoptosis in cancer cells, making it a potential antineoplastic agent. The molecular targets include DNA and various enzymes involved in DNA synthesis and repair pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E)-3,3-Dimethyl-1-phenyltriaz-1-ene: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
(1E)-3,3-Dimethyl-1-[4-(methoxy)phenyl]triaz-1-ene: Contains a methoxy group instead of a methylsulfanyl group, leading to different chemical and biological properties.
(1E)-3,3-Dimethyl-1-[4-(ethylsulfanyl)phenyl]triaz-1-ene: Features an ethylsulfanyl group, which may influence its solubility and reactivity.
Uniqueness
The presence of the methylsulfanyl group in (1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene imparts unique chemical properties, such as increased nucleophilicity and potential for specific biological interactions. This makes it distinct from other triazene derivatives and highlights its potential for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
52416-15-6 |
|---|---|
Molekularformel |
C9H13N3S |
Molekulargewicht |
195.29 g/mol |
IUPAC-Name |
N-methyl-N-[(4-methylsulfanylphenyl)diazenyl]methanamine |
InChI |
InChI=1S/C9H13N3S/c1-12(2)11-10-8-4-6-9(13-3)7-5-8/h4-7H,1-3H3 |
InChI-Schlüssel |
OFSAQZKYBDZVHH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N=NC1=CC=C(C=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


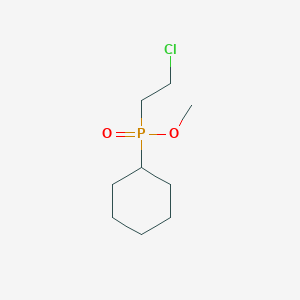

![3,3-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14653860.png)
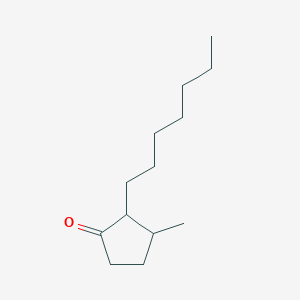
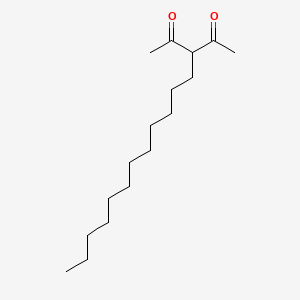


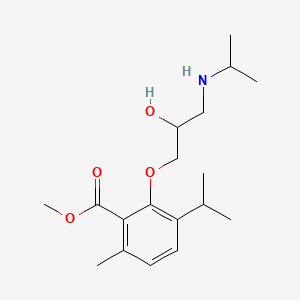
![2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid](/img/structure/B14653896.png)


